molecular formula O3Rb2Zr B1143976 Rubidium zirconate CAS No. 12534-23-5

Rubidium zirconate

Cat. No.: B1143976
CAS No.: 12534-23-5
M. Wt: 310.16
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Description

Rubidium Zirconate (Rb2ZrO3) is an inorganic compound with a defined crystal structure, serving as a subject of investigation in advanced materials research. It is part of a broader class of complex rubidium-containing molybdates and zirconates that are studied for their framework structures and functional properties . These related compounds demonstrate significant ionic conductivity, making them promising candidates for developing solid-state electrolytes and for application in electrochemical devices . The research value of this compound lies in its potential to contribute to the understanding and development of new materials for energy-related technologies. The mobility of rubidium ions within certain crystalline frameworks is a key area of interest for researchers exploring novel ionic conductors . This compound is supplied exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

dioxido(oxo)zirconium;rubidium(1+)
Source PubChem
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InChI

InChI=1S/3O.2Rb.Zr/q;2*-1;2*+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHMBHWXKOAJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Zr](=O)[O-].[Rb+].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3Rb2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12534-23-5
Record name Zirconate (ZrO32-), rubidium (1:2)
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Record name Dirubidium zirconate
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Synthesis Methodologies for Rubidium Zirconate Compounds

Stoichiometric Precursor Blending and Calcination Parameters

The synthesis of rubidium zirconate via solid-state reaction begins with the precise blending of stoichiometric amounts of precursor materials. Typically, rubidium carbonate (Rb₂CO₃) or rubidium oxide (Rb₂O) and zirconium dioxide (ZrO₂) are used as the starting materials. dergipark.org.trchemicalbook.com The powders are intimately mixed to ensure a homogeneous distribution of reactants, which is crucial for a complete reaction. core.ac.uk Mechanical mixing or grinding is often employed to increase the contact area between the precursor particles. chemicalbook.comcore.ac.uk

The blended powder is then subjected to calcination, a high-temperature heat treatment process. During calcination, the precursors decompose and react to form the desired this compound phase. The calcination temperature and duration are critical parameters that significantly affect the phase purity and crystallinity of the product. dergipark.org.tr For instance, the formation of various alkali metal zirconates, including those of rubidium, has been reported through solid-state reactions at elevated temperatures. researchgate.net While specific calcination temperatures for this compound are not extensively detailed in the provided search results, analogous systems like lithium zirconate (Li₂ZrO₃) are synthesized by calcining mixtures of lithium carbonate and zirconium dioxide at temperatures ranging from 650°C to 1050°C for at least 2 hours to achieve a nearly pure phase. dergipark.org.tr Similarly, for other complex oxide ceramics, calcination temperatures are optimized to achieve the desired crystal structure, with temperatures around 850°C for 2 hours being common. nepjol.info The goal is to provide sufficient thermal energy for the diffusion of ions and the formation of the new crystal lattice. chemicalbook.com

Controlled Atmosphere Synthesis Protocols

The atmosphere under which the calcination and subsequent sintering are carried out can influence the reaction and the final product. While many solid-state reactions are performed in air dergipark.org.trmst.edu, a controlled atmosphere may be necessary to prevent unwanted side reactions or to promote the formation of a specific phase. For example, in the synthesis of other zirconates, reactions are sometimes performed under specific gas flows, such as oxygen, to ensure the desired stoichiometry. acs.org The pressure of the system can also be a critical parameter. High-pressure solid-state metathesis (HPSSM) reactions, for instance, utilize high pressure to drive ion exchange and form crystalline products that may not be accessible under ambient conditions. aip.org

Sintering Conditions and Ceramic Processing

Following calcination, the resulting powder is often pressed into pellets and subjected to a sintering process at even higher temperatures. Sintering aims to densify the material and form a solid ceramic body. The sintering temperature and duration are crucial for achieving high density and desired grain size. For example, in the synthesis of other perovskite-type ceramics, sintering temperatures can be as high as 1140°C for 2 hours. nepjol.info In some cases, sintering aids are added to lower the required temperature and enhance densification. The final density and microstructure of the ceramic are highly dependent on the sintering conditions. mst.edursc.org For instance, studies on lead zirconate titanate (PZT) have shown that sintering temperatures and the presence of a lead source are critical to prevent lead loss and achieve good piezoelectric properties. mst.eduresearchgate.net

Table 1: Parameters in High-Temperature Solid-State Synthesis of Zirconates This table is generated based on analogous zirconate systems due to limited specific data on this compound.

ParameterTypical Range/ValuePurposeCitation
Precursors Rb₂CO₃/Rb₂O + ZrO₂Reactants for forming this compound dergipark.org.trchemicalbook.com
Calcination Temperature 650°C - 1050°CDecompose precursors and form initial product phase dergipark.org.tr
Calcination Time ≥ 2 hoursEnsure complete reaction dergipark.org.tr
Sintering Temperature ~1140°C - 1700°CDensify the ceramic body core.ac.uknepjol.info
Sintering Time 2 - 5 hoursPromote grain growth and densification nepjol.inforsc.org

Controlled Atmosphere Synthesis Protocols

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer an alternative to the high temperatures required for solid-state reactions. These "soft chemistry" routes often lead to products with higher purity, better homogeneity, and controlled morphology at lower temperatures. dergipark.org.trchemicalbook.com

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions under elevated temperature and pressure. wikipedia.org In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs non-aqueous solvents. wikipedia.org These methods are known for producing high-purity materials at lower temperatures compared to solid-state reactions. dergipark.org.tr

For instance, rubidium zirconium trisilicate (B10819215) has been synthesized via an ion exchange method starting with a potassium zirconium trisilicate prepared hydrothermally at 180°C for 5 days. acs.org The synthesis of zirconia nanoparticles has also been achieved through hydrothermal treatment of a zirconium tetrachloride (ZrCl₄) precursor solution at temperatures between 150°C and 200°C. aip.org The process involves heating the precursor solution in a sealed autoclave, followed by washing and drying the resulting particles. aip.org Similarly, zirconia-based nanocomposites have been fabricated using a hydrothermal method at 180°C for 18 hours. taylors.edu.my Solvothermal synthesis has been employed to create various nanomaterials, including metal-organic frameworks (MOFs), by reacting precursors in a solvent under controlled temperature and time. conicet.gov.ar

Co-precipitation Methods for Precursor Formation

Co-precipitation is a widely used technique to produce homogeneous, fine-particled precursors for ceramic synthesis. chemicalbook.com This method involves the simultaneous precipitation of multiple cations from a solution. The key advantage of co-precipitation is the intimate mixing of the components at a molecular level, which can significantly lower the subsequent calcination temperature required for phase formation. researchgate.net

In a typical co-precipitation process for zirconates, soluble salts of the constituent metals are dissolved in a suitable solvent, and a precipitating agent is added to induce the formation of an insoluble precursor, often a hydroxide (B78521) or oxalate (B1200264). chemicalbook.comwsu.edu For example, yttria-stabilized zirconia (YSZ) nanocrystalline powders have been prepared by co-precipitation using various precipitants like ammonia (B1221849) hydroxide or urea (B33335) from a solution of zirconium and yttrium salts. wsu.edu The pH of the solution is a critical parameter that influences the characteristics of the precipitate. researchgate.net After precipitation, the precursor is filtered, washed, and dried before being calcined to form the final zirconate powder. This method allows for the synthesis of ultrafine and highly reactive powders, which can be sintered at lower temperatures. chemicalbook.com For instance, strontium zirconate powders have been synthesized by pyrolyzing a co-precipitated strontium zirconyl oxalate precursor at 900°C for 5 hours. chemicalbook.com

Table 2: Comparison of Solution-Based Synthesis Methods for Zirconate Materials This table is generated based on analogous zirconate systems due to limited specific data on this compound.

Synthesis MethodTypical TemperatureKey AdvantagesTypical PrecursorsCitation
Hydrothermal 150°C - 200°CHigh purity, controlled morphology, lower temperatureZirconium salts (e.g., ZrCl₄), Rubidium salts acs.orgaip.org
Solvothermal 40°C - 160°CControl over particle size and morphology, can use various solventsMetal-organic precursors, Zirconium alkoxides wikipedia.orgconicet.gov.ar
Co-precipitation Room Temperature (precipitation), ~900°C (calcination)High homogeneity, fine particle size, lower calcination temperatureSoluble metal salts (e.g., nitrates, chlorides), precipitating agents chemicalbook.comwsu.edu

Sol-Gel Processing and Xerogel Formation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For this compound (Rb₂ZrO₃), this method offers excellent control over chemical stoichiometry and homogeneity at a molecular level. A common variant of this method is the Pechini process, which utilizes a chelating agent and a polymerizing agent to create a stable and uniform precursor gel. mdpi.comutwente.nl

The synthesis typically begins with the dissolution of a zirconium precursor, such as a zirconium alkoxide (e.g., zirconium n-propoxide) or an inorganic salt (e.g., zirconium oxychloride), and a rubidium precursor (e.g., rubidium nitrate (B79036) or rubidium acetate) in a suitable solvent. A chelating agent, most commonly citric acid, is added to the solution. mdpi.comajol.info The citric acid forms stable complexes with the metal cations, preventing their premature precipitation.

Following chelation, a polyhydroxyl alcohol like ethylene (B1197577) glycol is introduced. The mixture is heated, promoting polyesterification between the citric acid and ethylene glycol. This reaction forms a polymeric resin throughout the solution, in which the metal-chelate complexes are uniformly distributed. The result is a viscous, transparent sol that, upon further heating and solvent evaporation, transforms into a rigid, porous solid known as a xerogel. The key advantage of this process is the immobilization of the metal cations within the polymer network, which prevents segregation and ensures compositional homogeneity in the final product. researchgate.net

The final step involves the calcination of the xerogel at elevated temperatures. During this heat treatment, the organic components are pyrolyzed, and the metal complexes decompose to form the desired this compound oxide phase. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final powder. mdpi.comnih.gov

Table 1: Typical Parameters for Sol-Gel Synthesis of Perovskite Zirconates Note: These are generalized parameters based on similar zirconate systems and would require optimization for this compound.

ParameterDescriptionTypical Values/Examples
Zirconium Precursor Starting chemical source for zirconium.Zirconium(IV) propoxide, Zirconium(IV) acetylacetonate, Zirconyl nitrate
A-Site Precursor Starting chemical source for the alkali or alkaline earth metal.Rubidium nitrate, Rubidium acetate, Rubidium carbonate
Chelating Agent Forms complexes with metal ions to prevent precipitation.Citric Acid, Ethylenediaminetetraacetic acid (EDTA) mdpi.com
Polymerizing Agent Reacts with the chelating agent to form a polymer network.Ethylene Glycol, Glycerol mdpi.com
Solvent Medium for dissolving precursors and reagents.Deionized water, Ethanol
Molar Ratios Stoichiometry of reagents (e.g., Citric Acid:Metal Ions).1.5:1 to 4:1
Gelation Temperature Temperature to promote polymerization and gel formation.80 - 150 °C
Calcination Temperature Temperature for pyrolysis of organics and crystallization of oxide.700 - 1200 °C nih.govcdmf.org.br

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis is an energy-efficient and rapid method for producing a wide range of inorganic materials, including perovskite oxides. rsc.org This technique utilizes microwave radiation to heat the reactants directly and volumetrically, leading to significantly faster reaction rates compared to conventional furnace heating. york.ac.ukresearchgate.net For this compound, microwave-assisted hydrothermal or solvothermal methods are particularly relevant. cdmf.org.br

In a typical microwave-assisted hydrothermal synthesis, aqueous solutions of rubidium and zirconium salts (e.g., chlorides or nitrates) are mixed with a mineralizer, such as a strong base (e.g., KOH or NaOH), in a sealed, microwave-transparent vessel, often lined with Teflon. cdmf.org.brdoaj.org The vessel is then placed in a microwave reactor and subjected to controlled irradiation. The microwave energy rapidly increases the temperature and pressure within the vessel, accelerating the dissolution, nucleation, and growth of the crystalline zirconate phase. researchgate.net

This method offers several advantages:

Speed: Reaction times can be reduced from many hours or days to minutes. york.ac.ukdiva-portal.org

Energy Efficiency: Microwaves heat the reactants directly, minimizing energy loss to the surroundings.

Phase and Morphology Control: By adjusting parameters such as precursor concentration, pH, temperature, pressure, and reaction time, it is possible to control the crystal phase, particle size, and morphology of the synthesized nanoparticles. doaj.orgacs.org

The resulting product is a crystalline powder that can be collected, washed, and dried. A subsequent, brief calcination step may be employed to enhance crystallinity if needed.

Table 2: Example of Microwave-Assisted Hydrothermal Synthesis Parameters for Zirconates Note: Data derived from synthesis of related zirconate compounds.

ParameterDescriptionExample ValuesReference
Precursors Starting metal salts.ZrOCl₂·8H₂O, CaCl₂·2H₂O cdmf.org.br
Mineralizer Agent to control pH and facilitate dissolution/precipitation.NaOH, KOH cdmf.org.brdoaj.org
Solvent Liquid medium for the reaction.Deionized Water cdmf.org.brdoaj.org
Microwave Power Power output of the microwave source.400 - 800 W rsc.orgacs.org
Temperature Target temperature inside the sealed vessel.140 - 180 °C cdmf.org.brdoaj.org
Time Duration of microwave irradiation.10 - 160 minutes cdmf.org.brrsc.org
Pressure Resulting pressure inside the vessel.~4 bar cdmf.org.br

Single Crystal Growth Techniques

The production of large, high-purity single crystals is essential for fundamental studies of a material's intrinsic physical properties. For this compound, high-temperature methods are required.

Flux Growth Methods for Large Crystal Formation

The flux growth method is a high-temperature solution growth technique that allows crystals to form at temperatures below their melting point. wikipedia.orgfrontiersin.org This is particularly useful for materials that have extremely high melting points, melt incongruently (decompose before melting), or have high vapor pressures.

In this method, the constituent oxides (or precursors that yield them upon heating, like carbonates) of this compound are dissolved in a molten salt, known as a flux. The flux acts as a solvent, lowering the liquidus temperature of the system. wikipedia.org The choice of flux is critical; it must dissolve the reactants but not react with them to form undesired stable compounds. For oxide growth, common fluxes include alkali metal halides (e.g., a eutectic mixture of RbCl-RbF), borates, or lead oxides. frontiersin.org

The process involves placing the reactants and the flux in an inert crucible (typically platinum) and heating the mixture in a programmable furnace to a temperature where a homogeneous solution is formed. The solution is then cooled very slowly over several days. As the temperature decreases, the solubility of the this compound in the flux reduces, leading to supersaturation and subsequent nucleation and growth of crystals. wikipedia.org Once the cooling program is complete, the solidified flux can be dissolved away using a suitable solvent (e.g., water or dilute acid), leaving the single crystals behind.

Controlled Crystallization from Melts

Controlled crystallization directly from a stoichiometric melt is a method for growing large single crystals of materials that melt congruently. Techniques like the Czochralski wikipedia.orgresearchgate.net or Bridgman-Stockbarger slideshare.net methods are standard for this purpose.

The Czochralski method involves melting the this compound raw material in a crucible. A seed crystal, attached to a rotating rod, is lowered to touch the surface of the melt. As the rod is slowly pulled upwards and rotated, the material solidifies at the seed-melt interface, extending the crystal structure of the seed to form a large, cylindrical single crystal known as a boule. wikipedia.org Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for successful growth. koreascience.kr

This method requires very high temperatures for refractory oxides. For example, related perovskite oxides like BaZrO₃ are grown at temperatures around 2700 °C. warwick.ac.uk Achieving and maintaining such temperatures, along with finding a non-reactive crucible material, are significant technical challenges.

Advanced Synthesis Strategies for Nanostructured Rubidium Zirconates

Nanostructuring materials can lead to novel properties due to high surface-to-volume ratios and quantum confinement effects. Templated synthesis is a powerful strategy to control the size, shape, and porosity of nanomaterials. mu.edu.et

Templated Synthesis Approaches

Templating involves using a pre-existing nanostructured scaffold or material (the template) to direct the formation of the desired compound. rsc.org The template can be classified as either "hard" or "soft."

Hard Templating: This approach uses a rigid, porous material as a mold. mdpi.com Common hard templates include mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) or porous carbon. The synthesis involves infiltrating the pores of the template with a precursor solution of rubidium and zirconium. diva-portal.orgdiva-portal.org After infiltration, the material is heat-treated to convert the precursors into this compound within the template's pores. Finally, the template is selectively removed, typically by etching (e.g., using NaOH or HF for silica templates), leaving behind a nanostructured replica of the template's pore structure (e.g., nanowires, nanotubes, or ordered mesoporous powders). diva-portal.orgacs.org

Soft Templating: This method uses self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. rsc.orgfrontiersin.orgresearchgate.net In a typical synthesis, the soft template molecules are dissolved in a solution with the rubidium and zirconium precursors. Through a self-assembly process, often induced by solvent evaporation (Evaporation-Induced Self-Assembly, EISA), the template molecules form ordered structures like micelles or liquid-crystalline phases. rsc.orgresearchgate.net The inorganic precursors organize around these structures. A subsequent condensation and calcination process solidifies the inorganic network and removes the organic template, resulting in a nanostructured material. uow.edu.au This method is highly versatile for creating mesoporous materials with controlled pore sizes. frontiersin.org

Table 3: Examples of Templating Strategies for Nanostructured Oxides

Template TypeTemplate ExampleSynthesis PrincipleResulting NanostructureReference
Hard Mesoporous Silica (SBA-15)Infiltration of precursors into pores, calcination, template removal.Nanowires, Nanoparticles diva-portal.orgdiva-portal.org
Hard Anodized Aluminum Oxide (AAO)Infiltration of precursor solution into cylindrical pores.Oriented Nanowire Arrays harvard.edu
Soft Block Copolymers (e.g., Pluronic P123)Evaporation-Induced Self-Assembly (EISA) with precursors.Ordered Mesoporous Oxides rsc.orgfrontiersin.org
Soft Surfactants (e.g., CTAB)Micelle-templated nucleation and growth of nanoparticles.Mesoporous Nanoparticles acs.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques capable of producing high-quality, uniform layers of materials on a substrate. While both methods rely on the chemical reactions of precursor gases, they differ fundamentally in their process. In CVD, precursors are introduced simultaneously into a reaction chamber, leading to continuous film growth on a heated substrate. polimi.itwikipedia.org In contrast, ALD is a cyclical process where precursors are pulsed into the chamber one at a time, separated by purging steps with an inert gas. acs.orgnih.gov This sequential, self-limiting nature of ALD allows for atomic-level control over film thickness and composition, which is particularly advantageous for complex, multi-component materials. polimi.itepfl.chaip.org

Although direct research on the synthesis of this compound (Rb₂ZrO₃) via CVD or ALD is not extensively documented in publicly available literature, the synthesis of related materials such as zirconium oxide (ZrO₂), other complex perovskite oxides, and various alkali metal-containing films provides a strong basis for outlining potential synthesis methodologies. aip.orgresearchgate.net The fabrication of multi-component oxide films presents challenges, primarily related to the selection of compatible precursors that have suitable volatility and similar thermal decomposition windows to ensure stoichiometric control of the final material. aip.org

Chemical Vapor Deposition (CVD)

CVD processes for producing complex oxide films often require high operating temperatures and careful selection of precursor chemistry to achieve the desired phase and composition. researchgate.net For a ternary oxide like this compound, a metal-organic CVD (MOCVD) approach, particularly with liquid injection, is a promising strategy. Liquid injection CVD can overcome issues related to low volatility of solid precursors by dissolving them in a suitable solvent and vaporizing the solution before it enters the reactor. google.com

Precursor Selection

The primary challenge in developing a CVD process for this compound is identifying a compatible set of rubidium and zirconium precursors. These compounds must be sufficiently volatile and thermally stable to be transported into the reactor without premature decomposition. d-nb.info

For zirconium, a variety of precursors have been successfully used in CVD processes for zirconium-containing films. wikipedia.orgkindle-tech.com These include:

Zirconium halides: Zirconium tetrachloride (ZrCl₄) is a common precursor but its use can lead to halide contamination in the film and requires high deposition temperatures. google.com

Organometallic compounds: Zirconium β-diketonates, such as zirconium tetrakis(dipivaloylmethanate) [Zr(dpm)₄], and zirconium alkoxides, like tetrakis(t-butoxy)zirconium(IV) [Zr(OᵗBu)₄], offer alternative routes. google.comgoogle.com Amido-complexes like tetrakis(ethylmethylamino)zirconium (B1143060) (TEMAZ) are also used due to their good film deposition properties. google.com

Finding a suitable rubidium precursor for CVD is more challenging due to the tendency of alkali metals to form non-volatile ionic compounds. researchgate.net However, organometallic complexes, potentially β-diketonates or other custom-synthesized compounds with bulky organic ligands, could provide the necessary volatility. Rubidium tert-butoxide (RbOᵗBu), which has been successfully used in ALD, could also be explored for CVD applications, although its volatility and thermal stability window for CVD would need to be carefully evaluated. aip.org

Interactive Table: Potential CVD Precursors for this compound

Precursor TypeCompound NameFormulaPhysical StateNotes
Zirconium HalideZirconium tetrachlorideZrCl₄SolidLow volatility, potential for halide contamination. google.com
Zirconium AlkoxideTetrakis(t-butoxy)zirconium(IV)Zr(OᵗBu)₄SolidUsed as a single-source precursor for ZrO₂ in some MOCVD processes. google.com
Zirconium AmideTetrakis(ethylmethylamino)zirconiumZr(NEtMe)₄LiquidGood thermal stability has been a challenge for next-generation devices. google.com
Zirconium β-diketonateZirconium tetrakis(isobutyrylpivaloylmethanate)Zr(IBPM)₄SolidEnables stable deposition over a wider substrate temperature range. google.com
Rubidium AlkoxideRubidium tert-butoxideRbOᵗBuSolidSuccessfully used in ALD; volatility for CVD would need assessment. aip.org

Research Findings and Process Parameters

A hypothetical MOCVD process for this compound would involve dissolving the chosen rubidium and zirconium precursors in an organic solvent (e.g., tetrahydrofuran, toluene) to create a single-source solution. google.com This solution would be injected into a vaporizer and transported to the heated substrate using an inert carrier gas like argon or nitrogen. An oxidizing gas, such as oxygen saturated with water vapor, would be introduced separately to react with the precursors at the substrate surface.

Based on the synthesis of other complex oxides like PZT and barium cerate, the deposition parameters would likely fall within the following ranges:

Vaporizer Temperature: 200–250 °C google.com

Substrate Temperature: 500–950 °C google.com

Reactor Pressure: 5–10 Torr google.com

Reactant Gas: Oxygen (O₂), potentially with water vapor (H₂O)

Control over the stoichiometry of the Rb₂ZrO₃ film would be managed by adjusting the relative concentrations of the precursors in the liquid solution. The high substrate temperatures are typically necessary to facilitate the crystallization of the desired perovskite or related oxide phase. aip.org

Atomic Layer Deposition (ALD)

ALD is exceptionally well-suited for the synthesis of complex oxides like this compound due to its precise, self-limiting growth mechanism. aip.org This method allows for the construction of the material one atomic layer at a time, providing excellent control over film composition and uniformity, even on complex, three-dimensional surfaces. nih.gov The synthesis of a ternary oxide is achieved by using a "supercycle," which consists of sub-cycles for each of the constituent binary oxides. acs.org

Precursor Selection

The availability of suitable precursors is critical for a successful ALD process. rsc.org Fortunately, well-behaved ALD precursors for both rubidium and zirconium have been identified.

Rubidium Precursor: Rubidium tert-butoxide (RbOᵗBu) has been demonstrated as an effective ALD precursor for depositing rubidium-containing films. aip.orgrsc.org It is a solid that can be sublimed at moderate temperatures and exhibits the necessary self-limiting reactivity with common co-reactants like water or ozone. aip.org

Zirconium Precursor: A widely used zirconium precursor for ALD is tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr). osti.gov It is a liquid with high volatility and good thermal stability, showing a broad ALD temperature window. osti.gov Other precursors include zirconium halides like ZrCl₄ and ZrI₄, and cyclopentadienyl-based zirconium compounds, which offer high thermal stability. researchgate.netaip.orgresearchgate.net

Interactive Table: Established and Potential ALD Precursors for this compound

Precursor TypeCompound NameFormulaPhysical StateKey Characteristics
Rubidium AlkoxideRubidium tert-butoxideRbOᵗBuSolidProven efficacy for ALD of rubidium-containing films. aip.orgrsc.org
Zirconium AmideTetrakis(dimethylamido)zirconium(IV)Zr(NMe₂)₄LiquidHigh volatility, good thermal stability, and high reactivity. osti.gov
Zirconium HalideZirconium tetraiodideZrI₄SolidUsed with H₂O or O₃ as oxygen sources. researchgate.net
Zirconium CyclopentadienylTris(dimethylamino)cyclopentadienyl zirconiumCpZr(NMe₂)₃-High thermal stability, allowing for deposition above 300 °C. aip.org

Research Findings and Proposed ALD Supercycle

The deposition of this compound would be achieved by combining the individual ALD cycles for rubidium oxide and zirconium oxide in a defined ratio. An oxidizing agent, such as water (H₂O) or ozone (O₃), would serve as the oxygen source for both sub-cycles. researchgate.netrsc.org

A potential ALD supercycle for Rb₂ZrO₃ could be structured as follows, aiming for a 2:1 ratio of Rb:Zr:

Rubidium Oxide Sub-cycle (2x):

Pulse RbOᵗBu into the reactor.

Purge with inert gas (e.g., Ar, N₂).

Pulse oxidant (H₂O or O₃).

Purge with inert gas.

Repeat steps a-d.

Zirconium Oxide Sub-cycle (1x):

Pulse TDMA-Zr into the reactor.

Purge with inert gas.

Pulse oxidant (H₂O or O₃).

Purge with inert gas.

This entire supercycle would be repeated until the desired film thickness is achieved. The precise composition of the film can be finely tuned by adjusting the ratio of the Rb₂O and ZrO₂ sub-cycles. aip.org Based on the known ALD processes for the individual oxides, the ALD temperature window for this compound would likely be in the range of 225–300 °C. The upper limit is often determined by the thermal decomposition of the precursors, while the lower limit is constrained by the need for sufficient thermal energy to drive the surface reactions to completion. epfl.chosti.gov Research on ALD of hafnium zirconium oxide (HZO) has shown that factors like precursor purge times can significantly affect the resulting crystalline phase and material properties, a consideration that would be crucial for optimizing a this compound process. acs.org

Structural Characterization and Crystallography

Determination of Crystal System and Space Group Symmetry

The primary methods for establishing the fundamental symmetry of a crystalline material like rubidium zirconate involve diffraction techniques that probe the periodic arrangement of atoms.

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification

Powder X-ray diffraction is a principal technique for identifying the crystalline phases present in a sample. For this compound, PXRD analysis has been crucial in determining its fundamental structure. Studies based on X-ray powder data have shown that Rb2ZrO3 is orthorhombic and isostructural with rubidium plumbate (Rb2PbO3). researchgate.net This technique works by directing X-rays at a powdered sample and measuring the angles and intensities of the scattered rays, which produces a diffraction pattern unique to the material's crystal lattice.

Computational materials databases, however, also report other potential structures. For instance, some theoretical calculations suggest that Rb2ZrO3 may adopt a monoclinic crystal system with the space group Cc or an orthorhombic system with the space group Pnma. osti.gov A computational investigation using Density Functional Theory (DFT) also examined an antipolar orthorhombic ground state (Pnma) and a metastable polar phase (Cmc21). umbc.edu These differing reports highlight the sensitivity of the final structure to synthesis conditions and the value of combining experimental data with theoretical modeling.

Single Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Elucidation

For an unambiguous determination of atomic positions, bond lengths, and angles, single-crystal X-ray diffraction is the definitive method. This technique requires a small, perfect crystal, which, when exposed to an X-ray beam, diffracts in a way that allows for the construction of a detailed three-dimensional model of the electron density within the unit cell. While the orthorhombic structure of Rb2ZrO3 has been established from powder diffraction data, detailed SCXRD studies would provide the most precise atomistic elucidation, confirming the coordination environments of the rubidium, zirconium, and oxygen ions.

Neutron Diffraction for Light Atom and Magnetic Structure Determination

Neutron diffraction offers a complementary perspective to X-ray methods. Because neutrons scatter from atomic nuclei rather than electrons, this technique is particularly effective at locating light atoms, such as oxygen, in the presence of heavier atoms like zirconium and rubidium. A neutron diffraction study on Rb2ZrO3 would be invaluable for precisely determining the positions of the oxygen atoms and refining the geometry of the ZrO5 coordination polyhedra suggested by some structural models. researchgate.net Furthermore, should any magnetic ordering occur at low temperatures, neutron diffraction would be the primary technique for its detection and characterization.

Refinement of Lattice Parameters and Unit Cell Dimensions

Once the crystal system is identified, the precise dimensions of the unit cell are determined through refinement processes, which are often applied to diffraction data.

Rietveld Refinement for Polycrystalline Samples

Rietveld refinement is a powerful analytical procedure used to analyze powder diffraction patterns. It involves fitting a theoretically calculated diffraction profile to the entire measured experimental pattern, allowing for the refinement of various structural parameters. These include lattice parameters, atomic positions, and site occupancies. For polycrystalline Rb2ZrO3, Rietveld refinement of PXRD data is the standard method to obtain accurate lattice parameters from an experimentally synthesized sample. researchgate.net The lattice parameters derived from powder diffraction work for the orthorhombic phase are detailed in the table below. researchgate.net

Interactive Table 1: Crystallographic Data for Orthorhombic this compound (Rb2ZrO3)

ParameterValue
Crystal SystemOrthorhombic
Isostructural withRb2PbO3
Lattice Parameter (a)10.7 Å
Lattice Parameter (b)7.40 Å
Lattice Parameter (c)5.87 Å

Data derived from X-ray powder diffraction studies. researchgate.net

Structural Modeling from Diffraction Data

Structural modeling, often guided by experimental diffraction data, utilizes computational methods to build and refine atomic-scale models of a material. For Rb2ZrO3, DFT calculations have been used to investigate the relative stability of different structural configurations, such as the antipolar Pnma and polar Cmc21 phases. umbc.edu These theoretical models help interpret experimental findings and predict material properties. The data curated in resources like the Materials Project, which lists both monoclinic and orthorhombic structures for Rb2ZrO3, are often the result of high-throughput computational screening, providing a theoretical landscape of possible crystal structures. osti.govmatsci.org This synergy between experimental diffraction and theoretical modeling is essential for a comprehensive understanding of the compound's structural chemistry.

Analysis of Coordination Environments and Bonding Geometries

In the this compound structure, the rubidium (Rb⁺) cation is found in a 6-coordinate environment, bonded to six oxide (O²⁻) ions. osti.gov This coordination forms a polyhedron around the central rubidium ion. The Rb-O bond lengths are not uniform, indicating a somewhat distorted coordination sphere. Computational data from the Materials Project indicates that these interatomic distances span a range from approximately 2.88 to 3.12 Å. osti.gov

The coordination environment of the zirconium (Zr⁴⁺) cation is particularly noteworthy. Unlike the more common 6-fold (octahedral) or 8-fold coordination seen in many other zirconates, the zirconium in Rb₂ZrO₃ is bonded to five oxygen atoms. osti.govumbc.edu This 5-fold coordination results in the formation of distorted ZrO₅ trigonal bipyramids. osti.gov These bipyramids are not isolated but are connected through edge-sharing, forming a one-dimensional network which is a key characteristic of the A₂BX₃ family of compounds. umbc.edu The Zr-O bond distances within these polyhedra are reported to be in the range of 1.94 to 2.13 Å. osti.gov

Table 1: Coordination and Bonding Data for Rb₂ZrO₃ (Pnma space group)
CationCoordination NumberCoordinating AnionPolyhedron GeometryBond Distance Range (Å)Source
Rb⁺6O²⁻Distorted 6-coordinate2.88 - 3.12 osti.gov
Zr⁴⁺5O²⁻Distorted trigonal bipyramid1.94 - 2.13 osti.gov

The stability of the this compound crystal structure is a direct consequence of its bonding geometries and the relative sizes of its constituent ions. The specific ranges of Rb-O and Zr-O interatomic distances are critical for maintaining charge balance and minimizing lattice strain. osti.govchemrxiv.org

Zirconium Coordination Polyhedra (e.g., Octahedral, Fluorite-derived)

Investigations of Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key area of investigation for functional materials like this compound. Theoretical studies predict that Rb₂ZrO₃ can exist in several different structural forms, or polymorphs, which may be accessible under varying temperature or pressure conditions. umbc.edu

Experimental investigations have been conducted to understand the thermodynamic properties of this compound at elevated temperatures. Heat capacity measurements have been performed on the compound over a temperature range of 300 K to 800 K. The results from these studies did not indicate any phase transitions within this temperature window, suggesting that the orthorhombic Pnma structure is thermodynamically stable up to at least 800 K. Information regarding structural transformations at temperatures exceeding this range is not currently available.

While specific experimental data on pressure-induced phase transitions in Rb₂ZrO₃ is limited, extensive computational work on the A₂BX₃ family provides significant insight. umbc.edunsf.gov These studies predict the existence of at least three key polymorphs related by atomic displacements:

A nonpolar, high-symmetry parent structure with the space group Cmcm.

An antipolar structure with the space group Pnma, which is the calculated ground state. umbc.edu

A polar structure with the space group Cmc2₁, which is a potential metastable state. umbc.edu

The transition between these phases involves the rotation or displacement of the ZrO₅ square pyramidal units. umbc.edu The small energy difference calculated between the antipolar ground state and the polar phase suggests that a transition could potentially be induced by external pressure. umbc.edu Such pressure-induced transitions are common in related oxide materials, where hydrostatic pressure can alter bond lengths and angles sufficiently to favor a different, more compact crystal structure. aps.orgumd.edu However, the specific pressures required to induce these transformations in this compound remain a subject for future experimental verification.

Table 2: Predicted Polymorphs of this compound
Phase TypeSpace GroupSymmetryStatusSource
AntipolarPnma (#62)OrthorhombicPredicted Ground State / Experimental osti.govumbc.edu
PolarCmc2₁ (#36)OrthorhombicPredicted Metastable Phase umbc.edu
NonpolarCmcm (#63)OrthorhombicPredicted High-Symmetry Parent Structure umbc.edu

Mechanisms of Phase Transition and Associated Hysteresis Phenomena

The study of phase transitions in this compound (Rb₂ZrO₃) reveals insights into its potential functionalities, particularly as an antiferroelectric material. Computational studies based on Density Functional Theory (DFT) have been instrumental in predicting the structural transformations that govern its properties.

Theoretical calculations suggest that this compound is a potentially new antiferroelectric (AFE) material. umbc.edu Its ground state is predicted to be an antipolar structure belonging to the Pnma space group. In addition to this stable ground state, a metastable polar phase with Cmc2₁ symmetry has been identified. umbc.edu The energy difference (ΔE₁) between the antipolar ground state and this first polar metastable state is calculated to be very small, on the order of just a few meV per formula unit. umbc.edu

The transition mechanism between the high-symmetry nonpolar parent structure (Cmcm space group) and the polar Cmc2₁ phase is described by a polar displacement pattern. umbc.edu This transition is associated with a minimal change in the unit cell volume, calculated to be less than 0.5%. umbc.edu Such small energy and volume changes are characteristic of displacive phase transitions, which are typically fast and can often be induced by external stimuli like electric fields or pressure.

Phase transitions in solids can be broadly categorized as first-order or second-order. First-order transitions are characterized by a discontinuous change in properties, the coexistence of two phases at the transition temperature, and the presence of latent heat. arxiv.org They often exhibit thermal hysteresis, where the transition temperature upon heating is different from the transition temperature upon cooling. arxiv.orgnih.gov This hysteresis is a hallmark of a nucleation and growth mechanism for the phase change. arxiv.org In contrast, second-order transitions are continuous, with no latent heat or hysteresis. arxiv.org Given the predicted coexistence of stable antipolar and metastable polar phases with a small energy barrier, the phase transition in this compound, when induced, would likely be first-order, potentially exhibiting hysteresis.

A well-documented example of significant thermal hysteresis is found in rubidium manganese hexacyanoferrate, where a charge-transfer-induced phase transition is accompanied by a structural change from cubic to tetragonal and a wide hysteresis loop of 75 K. nih.gov This phenomenon is driven by the entropy difference between the high-temperature and low-temperature phases. nih.gov While the specific mechanism in this compound is different, the potential for hysteresis remains a key area for experimental investigation, as it is crucial for applications in memory devices.

Table 1: Predicted Crystallographic Data for the Ground State of this compound

CompoundGround State Space GroupLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Volume (ų)Source
This compound (Rb₂ZrO₃)Pnma6.127.978.23401.9 umbc.edu

Microstructural Analysis and Morphology

Electron Microscopy (SEM, TEM) for Grain Size and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful and complementary techniques for characterizing the microstructure of ceramic materials like this compound.

Scanning Electron Microscopy (SEM) is primarily used to study the surface morphology of materials. numberanalytics.com It provides high-resolution images that reveal key characteristics such as:

Grain Size and Shape: SEM analysis allows for the direct observation and measurement of the size and morphology (e.g., equiaxed, faceted, or irregular) of the crystalline grains. arxiv.org In studies of other complex oxides, SEM has been used to visualize how doping or processing conditions affect grain growth and compactness. researchgate.net

Porosity and Grain Connectivity: The images can show the extent of porosity within the sintered ceramic and how well the individual grains are connected, which significantly influences mechanical and electrical properties. researchgate.net

Phase Distribution: In multiphase materials, SEM can distinguish between different phases based on contrast variations.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of the material. numberanalytics.com For TEM analysis, the sample must be thinned to electron transparency. Key applications include:

Internal Defect Analysis: TEM can reveal internal crystallographic defects such as dislocations, stacking faults, and grain boundaries. numberanalytics.com

Nanoscale Grain Characterization: For nanocrystalline materials, TEM is indispensable for accurately determining grain size and distribution. mdpi.com

Selected Area Electron Diffraction (SAED): This technique, performed within a TEM, provides diffraction patterns from localized regions, allowing for the determination of the crystal structure and orientation of individual grains. researchgate.net

While specific experimental micrographs for this compound are not widely published, the application of SEM and TEM is standard practice for zirconate-based ceramics. Such analyses would be crucial for optimizing synthesis parameters to control grain size and morphology, thereby tailoring the material's properties.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode that allows for the direct visualization of the atomic structure of a crystalline material. wikipedia.org It provides phase-contrast images where the periodic arrangement of atoms in the crystal lattice can be directly observed, achieving resolutions below one ångström (Å). wikipedia.orgthermofisher.com

The primary application of HRTEM in the study of this compound would be to:

Image Atomic Columns: Directly visualize the arrangement of rubidium, zirconium, and oxygen atoms in the crystal lattice, confirming theoretical structural models such as the predicted Pnma and Cmc2₁ phases. umbc.eduxray.cz

Characterize Crystal Defects: Identify and characterize atomic-scale defects like point defects, dislocations, and planar faults with exceptional precision. xray.cz The structure of interfaces, such as grain boundaries, can also be resolved at the atomic level.

Analyze Phase Boundaries: In the case of a phase transition, HRTEM could be used to image the interface between the two coexisting phases, providing mechanistic insights into the transformation.

The interpretation of HRTEM images is complex as it relies on phase contrast, which is sensitive to lens aberrations and sample thickness. wikipedia.org Therefore, image simulation based on structural models is required for accurate interpretation. xray.cz HRTEM has been successfully applied to study other rare-earth zirconate ceramics, demonstrating its capability to reveal detailed atomic arrangements and local structural order. researchgate.net

Table 2: Summary of Microstructural Analysis Techniques

TechniquePrimary ApplicationInformation ObtainedTypical Resolution
Scanning Electron Microscopy (SEM)Surface ImagingGrain size, grain morphology, surface topography, porosity~1-10 nm
Transmission Electron Microscopy (TEM)Internal Structure ImagingInternal grain structure, dislocations, stacking faults, grain boundaries, crystallographic phase (via SAED)~0.1-1 nm
High-Resolution Transmission Electron Microscopy (HRTEM)Atomic Lattice ImagingDirect visualization of atomic columns, atomic-scale defects, interfaces, and phase boundaries<0.1 nm (sub-ångström)

Surface Morphology and Crystallite Orientation Studies

The surface morphology and the preferred orientation of crystallites are critical parameters, especially for thin-film and polycrystalline ceramic applications. These characteristics are typically investigated using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

Surface Morphology: Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to create three-dimensional maps of a material's surface. In studies of zirconium oxide (ZrO₂) thin films, AFM has been used to quantify surface roughness and observe how it changes with processing conditions like annealing temperature. mdpi.com For this compound, AFM would provide quantitative data on:

Surface Roughness: Parameters such as the mean roughness (MR) and root mean square roughness (RMSR) can be determined. mdpi.com

Crystallite Shape and Growth: The shape and size of crystallites on the surface can be imaged, revealing how they evolve during film growth or ceramic sintering. mdpi.com

Crystallite Orientation: In a polycrystalline material, the individual crystallites may be randomly oriented, or they may exhibit a preferred orientation, also known as texture. X-ray Diffraction (XRD) is the standard method for determining this. By comparing the relative intensities of the diffraction peaks from a sample to those of a randomly oriented powder standard, any preferred orientation can be identified. journals-sathyabama.com Studies on zirconium films have shown that processing parameters can influence the preferred crystallographic orientation, which in turn affects the material's properties. journals-sathyabama.com For this compound, understanding and controlling texture would be essential for optimizing its anisotropic properties, such as ferroelectric or piezoelectric responses.

Spectroscopic Probes of Electronic Structure and Lattice Dynamics

Vibrational Spectroscopy for Phonon Mode Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for investigating the phonon modes of a crystal lattice. These phonons, or quantized lattice vibrations, are sensitive to the crystal structure, symmetry, and the nature of the chemical bonds within the material.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of a material. While specific Raman spectroscopic data for pure rubidium zirconate is not extensively documented in publicly available literature, analysis of analogous perovskite zirconates such as strontium zirconate (SrZrO₃) and barium zirconate (BaZrO₃) offers valuable insights into the expected vibrational modes.

In perovskite-type zirconates, the Raman spectra are typically characterized by modes arising from the vibrations of the ZrO₆ octahedra. These include stretching and bending modes of the Zr-O bonds. For instance, studies on orthorhombic SrZrO₃ have identified numerous Raman active modes, with prominent peaks associated with the tilting and rotation of the ZrO₆ octahedra. researchgate.net First-principles calculations for the cubic, tetragonal, and monoclinic phases of zirconia (ZrO₂) have also provided a basis for understanding the expected phonon frequencies in zirconate systems. aps.org

Theoretical calculations on other rubidium-containing compounds, such as the superionic crystal Rb₆Re₆S₈I₈, indicate that the vibrations involving the rubidium ions are typically found in the low-frequency region of the spectrum (e.g., < 2.5 THz or ~83 cm⁻¹), which is a direct consequence of the heavier mass of the rubidium atom and the ionic nature of its bonding. arxiv.org A similar behavior would be anticipated for this compound, where the low-frequency modes would be associated with the movement of the Rb⁺ cations against the zirconate framework.

Table 1: Representative Raman and IR Active Modes in Analogous Perovskite Zirconates Data extrapolated from studies on similar zirconate compounds to infer potential vibrational characteristics of this compound.

CompoundTechniqueWavenumber (cm⁻¹)Assignment
BaZrO₃ IR~519Zr-O stretching in {ZrO₆} octahedra nih.gov
SrZrO₃ Raman71, 119, 166High-frequency modes (Ag and B2g) researchgate.net
Monoclinic ZrO₂ IR & Raman< 74015 IR and 18 Raman active modes mpg.de
Cubic ZrO₂ IR~480Single IR active mode mpg.de

This table is illustrative and based on data from analogous materials. The exact positions of vibrational modes for this compound may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. It is complementary to Raman spectroscopy, as the selection rules for IR activity can differ. For perovskite zirconates, the IR spectra are dominated by the absorption bands corresponding to the stretching and bending vibrations of the ZrO₆ octahedra.

In a study of barium stannate-zirconate solid solutions, the IR absorption band for the Zr-O vibration within the {ZrO₆} group in pure BaZrO₃ was centered at approximately 519 cm⁻¹. nih.gov This provides a characteristic "fingerprint" for the zirconate group in a perovskite structure. Similarly, studies on zirconia (ZrO₂) have shown that the IR spectra are highly sensitive to the crystallographic phase; cubic ZrO₂ exhibits a single broad IR band, whereas the lower-symmetry monoclinic phase shows multiple distinct absorption bands. mpg.deresearchgate.net For this compound, one would expect to observe strong absorption bands in the mid-to-far IR region, primarily associated with the internal vibrations of the [ZrO₃]²⁻ or related zirconate polyhedra.

The study of vibrational spectra as a function of temperature is crucial for identifying structural phase transitions and understanding the anharmonicity of lattice vibrations. As the temperature of a material changes, alterations in crystal symmetry or bonding can manifest as shifts in the position, width, and intensity of Raman or IR peaks. spectroscopyonline.com

For example, in barium zirconate (BaZrO₃), inelastic neutron and X-ray scattering studies have revealed a significant softening of an antiferrodistortive phonon mode at the R point of the Brillouin zone as the temperature is lowered from 300 K to 4 K. aps.org This softening is indicative of a near-instability towards a lower-symmetry phase, even though the average structure remains cubic. Similar temperature-dependent studies on lead-free alkali niobate piezoceramics have demonstrated that changes in Raman spectra can be directly correlated with orthorhombic-to-tetragonal phase transitions. aip.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

High-energy spectroscopic techniques like XAS and XPS are used to probe the electronic states of atoms, providing information on oxidation states, chemical environment, and local atomic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons to determine the elemental composition and chemical states of the atoms on a material's surface.

For this compound, XPS would be instrumental in confirming the oxidation states of rubidium and zirconium. Zirconium in zirconates is expected to be in the +4 oxidation state. The Zr 3d core level spectrum typically shows a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. In various zirconate and zirconia compounds, the Zr 3d₅/₂ peak is consistently found in the binding energy range of 181 eV to 184 eV. nih.govaip.orgresearchgate.net This characteristic binding energy confirms the Zr(IV) state. thermofisher.com

Rubidium is expected to be present as Rb⁺ in the +1 oxidation state. The Rb 3d₅/₂ binding energy in rubidium-doped gadolinium titanate has been reported at 109.6 eV. utl.pt In general, for Rb(I) compounds, the Rb 3d₅/₂ binding energy falls between 109.8 and 111.5 eV. xpsfitting.com Any significant deviation from these ranges could indicate a different chemical environment or the presence of surface contaminants.

Table 2: Typical X-ray Photoelectron Spectroscopy (XPS) Binding Energies for this compound Constituents Data compiled from studies on various zirconate and rubidium compounds.

ElementCore LevelExpected Binding Energy (eV)Inferred Oxidation State
Zirconium (Zr) 3d₅/₂181.0 - 184.0 nih.govresearchgate.netthermofisher.com+4
3d₃/₂~2.3 - 2.4 eV higher than 3d₅/₂ nih.govthermofisher.com+4
Rubidium (Rb) 3d₅/₂109.6 - 111.5 utl.ptxpsfitting.com+1
3d₃/₂~1.5 eV higher than 3d₅/₂ utl.pt+1
Oxygen (O) 1s~529 - 530 (Lattice O²⁻) nih.govresearchgate.net-2

Binding energies are referenced to adventitious carbon C 1s at ~285.0 eV and can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can be used to further confirm the +4 oxidation state of zirconium in this compound. For instance, in-situ XANES studies on Sc-doped barium zirconates have effectively tracked changes in the local environment around both Zr and Sc atoms during hydration, demonstrating the technique's sensitivity to subtle structural modifications. chemrxiv.org The shape and position of the Zr K-edge pre-edge features are directly related to the symmetry and occupancy of the Zr 4d orbitals, providing insight into the coordination of the ZrO₆ octahedra.

The EXAFS region provides quantitative information on the bond distances, coordination numbers, and identities of the neighboring atoms. For this compound, EXAFS at the Zr K-edge would allow for the precise determination of the Zr-O bond lengths and the number of nearest oxygen neighbors. Similarly, EXAFS at the Rb K-edge would reveal the local coordination environment around the rubidium ions, including the Rb-O bond distances. Such data is crucial for building and refining a complete structural model of the compound, especially if it possesses a complex or disordered structure.

Probing Electronic States and Oxidation States of Zirconium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, element-specific probe to investigate the local structure and dynamics in solid materials. For rubidium-containing compounds like this compound, NMR of rubidium's two active isotopes, ⁸⁵Rb and ⁸⁷Rb, provides detailed insight into the atomic-level environment of the rubidium cations.

Solid-State Rubidium-85 and Rubidium-87 NMR

Both naturally occurring rubidium isotopes, ⁸⁵Rb and ⁸⁷Rb, are NMR active. However, they are quadrupolar nuclei (spin quantum number I > 1/2), which has significant consequences for their NMR spectra in the solid state. huji.ac.il The interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus causes significant broadening of the NMR signals, which can often span hundreds of kilohertz or even several megahertz. rsc.org

Of the two isotopes, ⁸⁷Rb is generally the preferred nucleus for NMR studies despite both being quadrupolar. huji.ac.il This preference is due to its higher gyromagnetic ratio, greater natural abundance, and smaller quadrupole moment compared to ⁸⁵Rb, which typically results in narrower spectral lines and higher sensitivity. huji.ac.il For instance, in a simple aqueous solution of Rubidium Chloride (RbCl), the signal for ⁸⁷Rb is significantly sharper and more intense than that for ⁸⁵Rb under identical conditions. huji.ac.il

Acquiring high-quality solid-state NMR spectra of these nuclei requires specialized techniques. Magic-Angle Spinning (MAS) is employed to average out some of the anisotropic interactions, but the large quadrupolar interaction often requires advanced methods like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequences or performing experiments at very high magnetic fields to obtain resolved spectra. rsc.orgresearchgate.netacs.org

PropertyRubidium-85 (⁸⁵Rb)Rubidium-87 (⁸⁷Rb)
Spin (I)5/23/2
Natural Abundance (%)72.1727.83
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)2.4868.459
Quadrupole Moment (Q / 10⁻²⁸ m²)+0.246+0.120
Relative Receptivity (vs ¹³C)44.7293

Table 1: Comparison of the NMR properties of Rubidium-85 and Rubidium-87 isotopes. Data sourced from general NMR knowledge. huji.ac.il

Elucidation of Rubidium Coordination Environments and Dynamics

The parameters obtained from ⁸⁷Rb solid-state NMR spectra provide invaluable information about the local coordination and dynamic processes involving rubidium ions in the crystal lattice. The quadrupolar coupling constant (Cq), derived from the spectral lineshape, is highly sensitive to the symmetry of the EFG around the nucleus. researchgate.net A more distorted or asymmetric coordination environment around the Rb⁺ ion results in a larger Cq value and a broader NMR spectrum. In crystalline solids, different crystallographic sites for rubidium can often be distinguished by their unique NMR signatures. du.ac.in For example, studies on alkali pertechnetates have shown that the symmetry at the cation site influences the spectral parameters. acs.org

Furthermore, solid-state NMR is a key technique for studying ionic motion. nih.gov By conducting NMR experiments over a range of temperatures, changes in the spectral lineshape or in the nuclear spin relaxation times can be correlated with dynamic processes, such as Rb⁺ hopping or diffusion within the zirconate lattice. The onset of ionic motion often leads to a characteristic narrowing of the NMR signal as the dynamic processes partially average the quadrupolar interactions. This approach has been used to probe cation dynamics in various perovskite materials. nih.gov

Optical Spectroscopy for Electronic Transitions

Optical spectroscopy techniques are fundamental for characterizing the electronic properties of materials like this compound, particularly for determining the electronic band gap and assessing luminescent capabilities.

UV-Visible Absorption Spectroscopy for Electronic Band Gap Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a standard method for determining the optical band gap of semiconductor and insulator materials. indexcopernicus.com When a material is irradiated with light, photons with energy greater than or equal to the material's band gap energy (Eg) are absorbed, promoting electrons from the valence band to the conduction band. science.gov The absorption spectrum shows a characteristic sharp increase in absorbance at a wavelength corresponding to the band gap energy.

The optical band gap can be estimated from the absorption spectrum using the Tauc relation: (αhν)ⁿ = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition). indexcopernicus.com By plotting (αhν)ⁿ versus hν (a "Tauc plot") and extrapolating the linear portion of the curve to the energy axis, the value of the band gap (Eg) can be determined. indexcopernicus.com

While specific data for this compound is not widely reported, studies on related zirconate materials provide insight into their typical electronic properties. Zirconates are generally wide-band-gap insulators. For instance, nanocrystalline praseodymium zirconate (Pr₂Zr₂O₇) was found to have a direct band gap of 2.69 eV. indexcopernicus.com Zirconium dioxide (ZrO₂), a related oxide, exhibits a band gap that can range from 3.50 eV to over 5.0 eV depending on its phase and crystallinity. researchgate.netresearchgate.net

MaterialReported Band Gap (eV)Transition Type
Praseodymium Zirconate (Pr₂Zr₂O₇)2.69Direct indexcopernicus.com
Zirconium Dioxide (ZrO₂) Nanostructures3.50 - 4.06Direct researchgate.net
Barium Zirconate (BaZrO₃)4.65 - 4.93Not Specified researchgate.net

Table 2: Examples of optical band gaps for various zirconate-based materials determined by UV-Visible spectroscopy.

Theoretical and Computational Chemistry Studies

First-Principles Calculations Using Density Functional Theory (DFT)

First-principles calculations, rooted in DFT, have proven to be a powerful tool for investigating the properties of materials at the atomic level. For rubidium zirconate, these calculations have been employed to predict a range of its fundamental characteristics without the need for empirical parameters. The Cambridge Serial Total Energy Package (CASTEP) and other similar computational codes are often utilized for these simulations, typically employing the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional. rsc.orgresearchgate.net

Theoretical investigations have focused on the cubic perovskite structure of this compound (RbZrO3). rsc.orgresearchgate.net Using DFT calculations, the optimized lattice parameter for its cubic phase has been determined. One study reports a calculated lattice parameter of 4.23 Å. rsc.orgresearchgate.net Another study focusing on orthorhombic Rb2ZrO3 found lattice parameters of a = 10.7 Å, b = 7.40 Å, and c = 5.87 Å based on powder data. researchgate.net The negative formation energies calculated in these studies suggest that the experimental synthesis of this compound is feasible.

Table 1: Calculated Lattice Parameters for this compound

CompoundCrystal Systema (Å)b (Å)c (Å)Reference
RbZrO3Cubic4.23 rsc.orgresearchgate.net
Rb2ZrO3Orthorhombic10.77.405.87 researchgate.net

The electronic properties of this compound have been a key focus of theoretical research. Analysis of the electronic band structure reveals that RbZrO3 is an indirect bandgap material. rsc.orgresearchgate.net The calculated bandgap is reported to be 3.57 eV. rsc.orgresearchgate.net An indirect bandgap suggests that the material may be useful for applications requiring improved conductivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound

PropertyValueReference
Bandgap TypeIndirect rsc.orgresearchgate.net
Bandgap Energy (Eg)3.57 eV rsc.orgresearchgate.net

The nature of chemical bonding in this compound can be elucidated through the analysis of its electronic charge density distribution. These studies help in understanding the ionic and covalent character of the bonds between the constituent atoms. In perovskite structures like RbZrO3, the bonding is typically a mix of ionic and covalent interactions. The bonds between the alkali metal (Rb) and the oxygen atoms are predominantly ionic, while the bond between the transition metal (Zr) and oxygen exhibits a more covalent character due to the hybridization of their orbitals. cdmf.org.br The charge density maps provide a visual representation of the electron distribution, highlighting the regions of charge accumulation and depletion, which are indicative of the bonding nature. mdpi.com

Phonon dispersion calculations are essential for determining the dynamical stability of a crystal structure. For new or hypothetical compounds like certain polymorphs of this compound, the absence of imaginary frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable. researchgate.netumbc.edu These simulations also provide information about the vibrational modes of the crystal lattice. The analysis of these modes, including transverse and longitudinal optical modes, is critical for understanding the material's interaction with electromagnetic radiation, particularly in the infrared region. mdpi.com

The mechanical properties of this compound have been investigated through the calculation of its elastic constants. These constants (C11, C12, and C44 for a cubic system) are fundamental parameters that describe a material's response to external stress and are crucial for determining its mechanical stability and other properties like bulk modulus, shear modulus, and Young's modulus. researchgate.net For RbZrO3, the calculated anisotropic factor is 0.67067, and the Poisson's ratio is 0.27356. rsc.orgresearchgate.net The anisotropic nature of the compound is indicated by these values. rsc.orgresearchgate.net The calculations also suggest that the material possesses a ductile nature. rsc.orgresearchgate.net

Table 3: Calculated Mechanical Properties of this compound

PropertyValueReference
Anisotropic Factor0.67067 rsc.orgresearchgate.net
Poisson's Ratio0.27356 rsc.orgresearchgate.net

The optical properties of this compound have been theoretically explored by calculating the complex dielectric function, from which other optical parameters like the absorption coefficient and optical conductivity can be derived. mdpi.com These studies indicate that RbZrO3 exhibits high optical absorption and conductivity, with activity in the visible region of the electromagnetic spectrum. rsc.orgresearchgate.net This makes it a potentially useful material for solar cell applications. rsc.orgresearchgate.net The analysis of the dielectric function reveals a wide range of energy transparency. nih.gov The high absorption observed between 2 and 5 eV suggests its suitability for optical lenses and coatings. researchgate.net

Prediction of Anisotropy and Elastic Constants

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the atomic and molecular motion of a system over time by numerically solving Newton's equations of motion. For this compound, MD simulations are instrumental in exploring dynamic properties such as lattice vibrations, ion diffusion, and the mechanisms of structural phase transitions.

The atoms within the this compound crystal lattice are not static; they are in constant motion, vibrating about their equilibrium positions. These collective vibrations, known as phonons, are fundamental to the material's thermal properties and play a critical role in kinetic processes like atomic diffusion.

MD simulations can model the vibrational spectra (phonon density of states) and analyze how energy is distributed among these vibrational modes. Studies on related complex oxides have shown that lattice vibrations are a primary contributor to the entropy changes that drive phase transitions. nih.gov The diffusion of ions, a thermally activated process, is intimately linked to these lattice vibrations. An atom must overcome an energy barrier to jump from its site to an adjacent one, and the frequency of these jumps is influenced by the vibrational energy of the lattice. doitpoms.ac.uk

Atomic diffusion in this compound can occur through several mechanisms:

Vacancy Diffusion : An atom on a lattice site moves into an adjacent empty site (a vacancy). The rate of this diffusion mechanism is dependent on both the concentration of vacancies and the energy barrier for the atomic jump. wikipedia.org This is a common mechanism for substitutional atoms like rubidium and zirconium.

Interstitial Diffusion : A smaller atom located in an interstitial position (a space between regular lattice sites) moves to a neighboring interstitial site. This process generally has a lower energy barrier compared to vacancy diffusion. doitpoms.ac.ukwikipedia.org

Computational studies on other ion conductors have demonstrated that the diffusion process is not necessarily coupled to all lattice vibrations equally. arxiv.org Research has shown that selectively exciting a small subset of specific phonon modes can increase ion diffusivity by several orders of magnitude, suggesting that it may be possible to enhance ionic conductivity without heating the entire material. arxiv.org While specific MD studies on this compound are not widely available, the principles derived from analogous materials like lithium-ion conductors and other zirconates provide a robust framework for understanding its potential behavior. nih.govarxiv.org

Many zirconates exhibit temperature- or pressure-induced phase transitions. qpeng.orgresearchgate.net MD simulations are a powerful tool for elucidating the atomic-level mechanisms of these transformations. By simulating the material at different temperatures and pressures, researchers can observe the cooperative displacement of atoms that leads to a change in crystal structure. arxiv.org

For example, simulations of elemental zirconium have successfully reproduced the first-order displacive nature of its α-β phase transition, showing an abrupt change in volume and coordinated atomic movement at the transition temperature. arxiv.org In more complex perovskite zirconates like lead zirconate titanate (PZT), MD simulations using sophisticated force fields have been able to reproduce the full phase diagram, including transitions between cubic, tetragonal, and other low-symmetry phases. ucl.ac.uk These simulations reveal that the switching mechanisms can be fundamentally different depending on the conditions; for instance, occurring via domain nucleation at high temperatures and through polarization rotation at low temperatures. ucl.ac.uk

For this compound, MD simulations could be employed to predict potential phase transitions, calculate the transition temperatures, and visualize the atomistic pathways of these transformations. Such simulations would clarify whether the transitions are displacive (involving shuffles of atoms) or order-disorder in nature, providing critical information for tailoring the material for specific applications.

Dynamics of Lattice Vibrations and Atomic Diffusion

Defect Formation Energy Calculations

Point defects, such as vacancies and interstitials, are imperfections in the crystal lattice that are always present and play a crucial role in determining the material's electronic and ionic properties. inflibnet.ac.in First-principles calculations, typically based on Density Functional Theory (DFT), are used to compute the energy required to form these defects.

A vacancy is created when an atom is removed from its lattice site. The energy required for this process, the vacancy formation energy (Ev), is a key parameter that determines the equilibrium concentration of vacancies at a given temperature. aip.org Lower formation energy implies a higher concentration of that specific vacancy.

While specific DFT calculations for this compound are not prominent in the literature, data from related compounds can provide estimates for the constituent ions. The formation energy of a vacancy is highly dependent on the local chemical environment, and the values in this compound would differ from those in simple oxides or pure metals. However, these values serve as a useful baseline for understanding which vacancies might form more readily. For instance, in many oxides, the oxygen vacancy formation energy is a critical parameter for ionic conductivity.

Below is a table of representative vacancy formation energies for rubidium, oxygen, and zirconium in different material contexts, calculated using computational methods.

VacancyHost MaterialCalculated Formation Energy (eV)Computational Method
Rubidium (Rb)Dirubidium Oxide (Rb₂O)~1.62 eV (using GGA) espublisher.comDFT
Oxygen (O)Zircon (ZrSiO₄)5.6 eV free.frDFT-LDA
Zirconium (Zr)Pure Zirconium (α-Zr)~2.07 eV frontiersin.orgDFT

This table is for illustrative purposes. The actual formation energies in this compound (Rb₂ZrO₃) will vary due to the different crystal structure and chemical bonding environment.

An interstitial defect is formed when an atom occupies a site in the crystal that is not a normal lattice site. arxiv.org These can be host atoms (self-interstitials) or impurity atoms. DFT calculations can determine the most stable geometric configurations for these interstitials. Common configurations in oxides include dumbbell or split-interstitials, where two atoms share a single lattice site. arxiv.org

The stability of an interstitial defect depends on its location within the crystal's open spaces and its interaction with neighboring atoms. For example, studies on zirconolite, another complex oxide containing zirconium, found that the lowest energy configuration for a neutral oxygen interstitial was a <111> dumbbell structure. arxiv.org In other materials, novel interstitial sites have been identified that are energetically competitive with more conventional ones. nih.gov Determining the preferred interstitial sites in this compound is essential for understanding diffusion mechanisms and the material's response to irradiation.

The relationship between non-stoichiometry, defect concentrations, temperature, and the surrounding atmosphere (e.g., oxygen partial pressure) is described by the material's defect chemistry.

Rubidium Deficiency (A-site non-stoichiometry) : In analogous perovskites like strontium zirconate (SrZrO₃), a deficiency on the A-site (Sr-deficient) is shown to be compensated by the formation of strontium vacancies (V"Sr). nih.gov At higher deficiency levels, this can lead to the precipitation of a secondary, Zr-rich phase like zirconium oxide. nih.gov A similar mechanism is expected in this compound, where a deficiency of rubidium would lead to the formation of rubidium vacancies, which can impact grain growth and electrical conductivity.

Oxygen Non-stoichiometry :

Hypo-stoichiometry (Rb₂ZrO₃-δ) : An oxygen deficiency (δ > 0) is accommodated by the formation of positively charged oxygen vacancies (V••O). These vacancies are often the primary charge carriers in oxide-ion conductors.

Hyper-stoichiometry (Rb₂ZrO₃+δ) : An excess of oxygen (δ > 0) can be accommodated by the formation of negatively charged oxygen interstitials (O"i) or metal vacancies (e.g., V""Zr). Studies on other oxides show that hyper-stoichiometry is often less favorable than hypo-stoichiometry. rsc.org

Computational modeling of defect chemistry allows for the creation of Kröger-Vink diagrams, which map the concentration of various defects as a function of oxygen partial pressure. This provides a predictive framework for how the material's properties can be tuned by controlling its synthesis and operating environment.

Interstitial Defect Configurations

Thermodynamical Modeling of Phase Stability

Theoretical and computational chemistry studies are instrumental in predicting the thermodynamic stability of novel materials before their synthesis. umn.edu These first-principles methods, particularly those based on Density Functional Theory (DFT), allow for the calculation of fundamental properties such as formation enthalpies and the relative energies of different crystalline structures (polymorphs). umn.eduworldscientific.com By assessing these thermodynamic quantities, researchers can determine whether a compound is likely to form and which crystal structure is the most stable under given conditions. umn.edu

In the case of this compound (Rb₂ZrO₃), computational studies have been employed to investigate its viability and predict its functional properties. DFT calculations have been a key tool in modeling its phase stability. umbc.edu

Detailed Research Findings

Research utilizing DFT has explored the phase stability of this compound as part of a broader search for new functional oxides. umbc.edu These computational models investigate the energetic landscape of different structural configurations to identify the ground state and potential metastable phases.

Formation Enthalpy: A critical aspect of thermodynamic stability is the formation enthalpy, which indicates whether a compound can be formed exothermically from its elemental constituents. For this compound, DFT calculations within the Generalized Gradient Approximation (GGA) have determined a formation enthalpy below -9 eV per formula unit (eV/f.u.), which corresponds to -1.5 eV per atom. umbc.edu This significantly negative value suggests that the formation of Rb₂ZrO₃ is thermodynamically favorable, increasing the likelihood that it can be successfully synthesized. umbc.edu

Phase Stability and Transitions: Thermodynamical modeling has focused on the relative stability of different phases of Rb₂ZrO₃, particularly comparing a high-symmetry nonpolar structure with lower-symmetry polar and antipolar structures. The stability of these phases is crucial for determining potential functional properties like ferroelectricity or antiferroelectricity.

Studies have identified a stable antipolar ground state for this compound. umbc.edu A metastable polar phase, which is slightly higher in energy, was also identified. The energy difference between the antipolar ground state (ΔE₁) and a polar metastable state is a key parameter in assessing its potential as a functional material. For A₂ZrO₃ compounds, DFT calculations showed that increasing the size of the A-site cation from potassium (K) to rubidium (Rb) leads to a decrease in these energy differences. umbc.edu

The investigation also considers the volume change (ΔV/V) associated with the first-order phase transition between the antipolar and polar states. This is an important factor for practical applications. umbc.edu

The table below summarizes the key thermodynamic parameters for this compound derived from computational modeling.

ParameterDescriptionValue/FindingReference
Formation Enthalpy The enthalpy change when one formula unit of a compound is formed from its constituent elements.< -9 eV/f.u. (-1.5 eV/atom) umbc.edu
Ground State The most thermodynamically stable crystal structure.Antipolar umbc.edu
Metastable Phase A phase that is stable but not the state of lowest energy.Polar umbc.edu
ΔE₁ Energy difference between the antipolar ground state and the metastable polar phase.Calculated to be below 40 meV/f.u. umbc.edu
Vibrational Stability Analysis of phonon modes to ensure dynamic stability.No unstable vibrational modes found at Γ for either the antipolar or polar states. umbc.edu

These computational findings collectively indicate that this compound is a thermodynamically stable compound. The prediction of a stable antipolar ground state, with a nearby metastable polar phase, strongly suggests that Rb₂ZrO₃ is a promising candidate for a new antiferroelectric material. umbc.edu

Advanced Materials Applications and Functional Properties

Applications in Photocatalysis and Energy Conversion

The potential of rubidium zirconate in energy applications is rooted in its fundamental electronic and optical properties. Zirconate compounds, as a class, are increasingly being investigated for their photocatalytic capabilities, providing a strong basis for exploring the specific attributes of the rubidium variant. irispublishers.com

Photocatalytic Activity for Chemical Reactions

Zirconate nanostructures are recognized as effective heterogeneous photocatalysts. irispublishers.com The surface properties and thermal stability of this compound (Rb2ZrO3) suggest its potential as a catalyst for various chemical reactions. ontosight.ai While extensive experimental data on its specific catalytic performance is emerging, theoretical calculations provide a strong foundation for its promise in this area.

Density Functional Theory (DFT) studies on the perovskite form, RbZrO3, have elucidated the structural and electronic characteristics that are prerequisites for photocatalytic activity. colab.wsrsc.org These studies indicate that the material's electronic band structure and high optical absorption are favorable for photocatalytic processes. colab.wsnih.gov The broader family of zirconate materials, such as barium zirconate and strontium zirconate, have been shown to be active in photocatalysis, including for processes like water splitting when combined into heterostructures. irispublishers.comchalmers.se This context highlights the potential of this compound as a subject for further experimental investigation in photocatalyst development.

Potential in Solar Cell Technologies

Theoretical studies have identified this compound as a favorable material for solar cell applications. colab.wsrsc.org A DFT analysis of cubic perovskite RbZrO3 highlighted several key properties that are advantageous for photovoltaic devices. The study revealed that RbZrO3 possesses a wide, indirect bandgap of 3.57 eV. colab.wsrsc.orgresearchgate.net Crucially, the material exhibits high optical absorption and conductivity and is active in the visible region of the electromagnetic spectrum, a critical requirement for efficient solar energy conversion. colab.wsrsc.orgnih.govresearchgate.net

The combination of these optical and electronic properties suggests that RbZrO3 could be effectively utilized in photovoltaic light absorption. researchgate.net These computational findings present this compound as a compelling candidate for development and integration into next-generation solar cell technologies, pending experimental validation. colab.ws

Table 1: Calculated Properties of Cubic Perovskite this compound (RbZrO3) from DFT Studies

Property Value Source(s)
Crystal Structure Cubic Perovskite colab.wsrsc.org
Lattice Parameter (a) 3.55 Å colab.wsrsc.org
Band Gap 3.57 eV (Indirect) colab.wsrsc.orgresearchgate.net
Anisotropic Factor 0.67067 colab.wsrsc.orgresearchgate.net
Poisson's Ratio 0.27356 colab.wsrsc.orgresearchgate.net

Optoelectronic Device Integration

The optical and electrical properties of this compound also make it a material of interest for optoelectronic applications. ontosight.ai Its characteristics suggest suitability for components that emit or interact with light.

Suitability for Light-Emitting Diodes (LEDs)

Research indicates that this compound could be a highly useful material for light-emitting diodes (LEDs). colab.wsrsc.org Theoretical investigations of RbZrO3 point to its wide and indirect bandgap as a key feature for such applications. colab.wsnih.gov While other complex compounds containing rubidium and zirconium, such as doped rubidium zirconium silicates, have been developed as phosphors for full-spectrum LEDs, RbZrO3 itself is identified as a potential material for LED construction based on its intrinsic electronic structure. colab.wsrsc.org

Role in Other Optical and Reflective Systems

Beyond LEDs, this compound's properties are suitable for other optical and reflective purposes. colab.wsrsc.orgnih.gov The general optical activity of Rb2ZrO3 makes it a potential candidate for integration into optoelectronic devices such as lasers and optical fibers. ontosight.ai DFT calculations for RbZrO3 show significant interaction with photons, with major peaks in the energy loss function occurring at 22.03 eV and 32.01 eV, indicating its potential role in systems that manage or reflect high-energy light. nih.gov

Solid-State Ionics and Electrolytes

This compound is noted for its electrical conductivity and high thermal stability, which are foundational properties for materials used in solid-state ionics. ontosight.ai The field of solid-state batteries and fuel cells relies on solid electrolytes that can efficiently transport ions, and zirconium-based oxides are a prominent class of materials in this domain. For instance, Lithium Lanthanum Zirconium Oxide (LLZO) and NASICON-type materials are well-known solid electrolytes, demonstrating the suitability of the zirconate crystal structure for ion conduction. wikipedia.orgrsc.orgbeyond-battery.com

While specific ionic conductivity values for pure this compound are not extensively documented in current literature, the known electrical properties of Rb2ZrO3 suggest it is a subject worthy of further investigation for these applications. ontosight.ai The study of related complex oxides, where rubidium is incorporated into a zirconium-based lattice, has shown promising ionic conductivity, reinforcing the potential of the Rb-Zr-O system. For example, doping other material systems with rubidium has been shown to enhance ionic conductivity. researchgate.net Furthermore, structural analysis has identified an orthorhombic crystal structure for Rb2ZrO3, a detail that is critical for understanding potential ion transport pathways within the material. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Rb2ZrO3 / RbZrO3
Potassium Zirconate KZrO3
Barium Zirconate BaZrO3
Strontium Zirconate SrZrO3
Rubidium Lead Oxide Rb2PbO3
Rubidium Tin Oxide Rb2SnO3
Lithium Lanthanum Zirconium Oxide Li7La3Zr2O12 (LLZO)
NASICON Na1+xZr2SixP3−xO12

Investigation of Ion Transport Mechanisms (e.g., Rubidium Ion Conduction)

The movement of ions within a solid material, known as ion transport, is a fundamental property that dictates its electrical behavior. lidsen.comnih.gov In materials like this compound, transport is primarily effected by ions moving through the crystal lattice. The process often involves ions hopping between defined sites within the crystal structure, a mechanism influenced by factors such as temperature and the presence of defects. lidsen.com

For rubidium-containing oxides, the large size of the Rb⁺ ion is expected to play a role in the activation energy required for ion conduction. acs.org While specific detailed studies on the precise mechanism in Rb₂ZrO₃ are not extensively documented in the provided results, the general principles of ion transport in solids apply. lidsen.comarvojournals.org The process is often studied using techniques like impedance spectroscopy, which measures a material's opposition to alternating current to determine properties like ionic conductivity. researchgate.net The movement of ions is directly related to the material's ionic conductivity; faster ion movement results in higher conductivity. lidsen.com

Potential as Solid Electrolyte Materials

A solid electrolyte is a solid material that allows the passage of ions, a key component in devices like all-solid-state batteries. wikipedia.orgbeyond-battery.com Materials with high ionic conductivity are considered promising candidates for solid electrolytes. researchgate.netsamaterials.com this compound's electrical conductivity suggests it may have potential in this area. ontosight.ai

The effectiveness of a solid electrolyte is often measured by its ionic conductivity. For comparison, other advanced zirconate-based materials are being investigated for their high ion conductivity. For instance, zirconia-free NaSICON (Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂) shows a total ionic conductivity of approximately 3.49 mS/cm at room temperature. rsc.org Another example is Lithium Lanthanum Zirconium Oxide (LLZO), which is noted for its high ionic conductivity and stability, making it a promising solid electrolyte for next-generation lithium batteries. wikipedia.orgtobmachine.com The potential of this compound as a solid electrolyte would depend on its ability to achieve comparable levels of rubidium ion conductivity and maintain chemical and thermal stability in a battery environment.

Interactive Data Table: Ionic Conductivity of Various Zirconate-Based Compounds

The table below presents ionic conductivity data for several zirconate and related compounds, providing context for the performance of potential solid electrolyte materials.

Compound/SystemConductivity (S/cm)Temperature (°C)
Rb₅FeZr(MoO₄)₆0.5 x 10⁻²600
Rb₂AgIn(MoO₄)₃1.1 x 10⁻²447
Rubidium-doped Gd₁.₈Ti₂O₆.₇1.94 x 10⁻⁵855
GSTO-4 (Optimized Dopant)4.3 x 10⁻³650
Zirconia-free NZSP~3.49 x 10⁻³ (Total)Room Temp.

High-Temperature Ceramic Materials

Thermal Stability and Refractory Properties in Extreme Environments

This compound is characterized by its high thermal stability, a quality that makes it suitable for applications in high-temperature environments. ontosight.ai Refractory materials are those that are resistant to heat and pressure, and they are classified based on their ability to withstand high temperatures, with super-grade refractories functioning above 2000°C. firebirdref.com

Zirconium-based materials are well-known for their refractory properties. Zirconium itself has a high melting point of 1855°C (3371°F), and its compounds, like zirconium dioxide (ZrO₂) and zirconium carbide (ZrC), are used in technical ceramics due to their exceptional hardness, wear resistance, and thermal stability. samaterials.comwikipedia.org Zirconium carbide, for example, has a very high melting point of 3540°C and is considered an outstanding high-temperature material. fraunhofer.de While the precise melting point of Rb₂ZrO₃ is not specified in the search results, its classification as a thermally stable compound places it within the family of zirconium-based materials suitable for high-heat applications. ontosight.ai

Engineering for High-Temperature Structural Components

The inherent thermal stability of zirconium-based ceramics makes them candidates for engineering high-temperature structural components. wikipedia.orgresearchgate.net For instance, zirconia is used in heat-resistant coatings for parts in jet engines and gas turbines. wikipedia.org Similarly, zirconium carbide is explored as a substitute for refractory metals like tungsten in components such as heating elements for high-vacuum furnaces, capable of operating reliably at over 2000°C. fraunhofer.de

The engineering of rare-earth zirconates for applications like thermal barrier coatings is an active area of research, focusing on properties like low thermal conductivity and phase stability at elevated temperatures. researchgate.net While specific examples of Rb₂ZrO₃ being engineered for structural components are not detailed, its properties align with the requirements for such applications, particularly in environments where both thermal and chemical resistance are necessary. ontosight.ai

Nuclear Material Science and Waste Immobilization

Matrix Materials for Radioactive Waste Containment

A significant application for zirconate-based ceramics is in the immobilization of radioactive waste. researchgate.netacs.org The goal is to trap hazardous radionuclides within a durable solid matrix to ensure safe, long-term disposal. researchgate.netfrontiersin.org Ceramic materials are developed for their ability to incorporate radioactive elements into their crystal structure and for their high durability, radiation stability, and resistance to aqueous corrosion. frontiersin.org

Zirconium is a common component of high-level radioactive waste (HLW), and its immobilization is crucial. researchgate.net Studies have investigated the use of aluminoborosilicate glasses containing zirconium and rubidium for this purpose. dntb.gov.uarjraap.com Research shows that in such systems, the percentages of zirconium and rubidium must be optimized to ensure the formation of a homogeneous and stable glass matrix. rjraap.com For example, at lower concentrations (3.6–4.5 mol % rubidium), a uniform glassy material forms, while at higher concentrations (6.7–8.5 mol % rubidium), less homogeneous materials with crystalline phases can emerge. rjraap.com

The chemical similarity between rubidium and radioactive cesium (a common fission product) makes rubidium-containing materials relevant for studying cesium immobilization. digitalfire.com Zirconium phosphate-based ceramics have been shown to be effective immobilizers for cesium, with leach rates lower than those of standard borosilicate glasses. researchgate.net The ability of zirconate and related structures to incorporate and safely contain alkali metals like rubidium and cesium is a key area of study for developing next-generation nuclear wasteforms. frontiersin.orgacs.orgmdpi.com

Stability under Radiation Exposure and Transmutation Effects

The stability of materials under intense radiation fields is critical for applications in nuclear energy and waste management. While specific data on this compound is scarce, its behavior can be inferred from extensive research on zirconium-based ceramics, particularly zirconium dioxide (ZrO₂), which forms the backbone of the zirconate structure.

Zirconium-based materials are candidates for inert matrix fuels and for the immobilization of radioactive waste. mdpi.com Their performance under irradiation is primarily dictated by the response of the zirconia crystal lattice. Irradiation with neutrons, ions, or high-energy electrons creates atomic displacements, leading to the formation of point defects such as vacancies and interstitials. researchgate.net In zirconia, this can lead to the formation of color centers and paramagnetic species like Zr³⁺ ions. researchgate.net The accumulation of these defects can cause lattice swelling, phase transformations, and, at very high doses, amorphization. researchgate.net

One of the key characteristics of zirconia is its polymorphism, with the monoclinic phase being stable at room temperature, transforming to tetragonal and then cubic at elevated temperatures. compendiumlive.comnih.gov Irradiation can induce these phase transformations at lower temperatures. For instance, the stress induced by defect clusters can trigger the monoclinic-to-tetragonal transformation, a phenomenon known as transformation toughening, which can enhance the material's fracture resistance. ijmrhs.com However, uncontrolled phase changes can also lead to microcracking and degradation of mechanical properties. mdpi.com Studies on cerium-doped zirconia ceramics, used as surrogates for plutonium-bearing fuels, show that the formation of a tetragonal phase can increase resistance to deformation and embrittlement under high-dose proton irradiation. mdpi.com

Transmutation Effects: Transmutation is the conversion of one nuclide into another through nuclear reactions. In a neutron flux, both rubidium and zirconium isotopes can undergo transmutation, altering the chemical composition and potentially the stability of this compound.

Zirconium Transmutation: Zirconium has several stable and long-lived radioactive isotopes that are significant fission products. Its low neutron absorption cross-section means transmutation is less frequent than in other elements, which is a desirable property for materials used in nuclear reactors. mdpi.com However, long-lived fission product isotopes like Zirconium-93 (⁹³Zr) can be transmuted to stable isotopes, which is a proposed strategy for nuclear waste management. aanda.org

Rubidium Transmutation: Natural rubidium consists of stable ⁸⁵Rb and radioactive ⁸⁷Rb. digitalfire.com In a nuclear environment, the transmutation of fission products like Krypton-85 (⁸⁵Kr) leads to the formation of rubidium. nih.gov The change from a noble gas to an alkali metal involves significant differences in atomic size and chemical reactivity, which can introduce stress and defects into the host lattice. nih.gov The transmutation of rubidium itself can also occur. For example, neutron capture by ⁸⁵Rb can lead to ⁸⁶Rb, which is unstable. aanda.org

The accumulation of transmutation products within a this compound matrix would lead to the buildup of internal stress and the introduction of chemical impurities, which could affect long-term structural integrity and phase stability.

Rubidium and Zirconium Retention in Immobilization Matrices

The effective immobilization of radioactive isotopes, such as those of cesium and its chemical analogue rubidium, is a primary goal in nuclear waste management. Zirconium-based compounds are highly regarded as durable host matrices for this purpose.

Zirconium's role in immobilization matrices is to form a highly durable and chemically inert primary structure. Crystalline ceramics like zircon (ZrSiO₄) and zirconolite (CaZrTi₂O₇) are known for their exceptional stability and ability to incorporate actinides and other radionuclides into their crystal structures. samaterials.compeeref.com Zirconia itself is a key component in various waste forms due to its high chemical stability, resistance to aqueous corrosion, and low solubility. samaterials.com

In vitrified waste forms, such as borosilicate glasses, zirconium dioxide is added to enhance the chemical durability and resistance to leaching. Research on aluminoborosilicate glasses designed for radioactive waste immobilization shows that zirconium enters the glass network in the form of [ZrO₆] octahedra. researchgate.net This incorporation strengthens the glass network, making it more resistant to degradation.

In crystalline ceramic matrices, rubidium would be immobilized within specific crystallographic sites. For example, the hollandite phase (BaAl₂Ti₆O₁₆), a component of the Synroc ceramic waste form, is a potential host for alkali ions like rubidium and cesium. peeref.com Similarly, zirconium phosphate-based ceramics have demonstrated excellent retention of cesium, with leach rates lower than those of standard borosilicate glasses, suggesting they would also be effective for immobilizing rubidium. wikipedia.org

The combination of rubidium and zirconium in a single compound like this compound could theoretically offer a pre-structured material for immobilizing rubidium isotopes, leveraging the inherent durability of the zirconate lattice.

Specialized Glass and Ceramic Additives

Modifying Properties of Glass Networks

The addition of compounds like this compound to a glass formulation would introduce both a network modifier (rubidium ions) and a network intermediate/former (zirconium ions), leading to complex effects on the glass structure and properties.

Rubidium as a Network Modifier: Rubidium oxide (Rb₂O), like other alkali oxides, acts as a potent glass network modifier. The large Rb⁺ ions are accommodated within the interstices of the glass network (e.g., silicate (B1173343) or borate). They disrupt the network's covalent bonds (e.g., Si-O-Si) by creating non-bridging oxygens, which lowers the viscosity and melting temperature of the glass. digitalfire.com Compared to lighter alkali metals like sodium and potassium, rubidium and cesium can further extend the vitrification range and tend to inhibit phase separation and devitrification (crystallization). digitalfire.com However, they also significantly increase the thermal expansion coefficient. digitalfire.com

The combined effect of introducing this compound would be a balance between these competing influences. The Rb⁺ ions would depolymerize the network, while the [ZrO₆] units would enhance its connectivity. This could allow for tailoring of glass properties, potentially creating a glass with a relatively low melting point but high chemical durability. Research on sodium-rubidium aluminoborosilicate glasses with zirconium shows that the distribution of modifier cations within the glass structure is key to its final properties. peeref.com

Interactive Table: Predicted Effects of this compound as a Glass Additive

PropertyEffect of Rubidium (Rb⁺)Effect of Zirconium (Zr⁴⁺)Predicted Net Effect of this compound
Viscosity (at high T) DecreaseIncreaseComposition-dependent
Thermal Expansion Significant IncreaseMinor DecreaseIncrease
Chemical Durability DecreaseSignificant IncreasePotential for enhancement
Glass Transition Temp (Tg) DecreaseIncreaseComposition-dependent
Tendency for Devitrification Decrease (Inhibits)Increase (Can act as nucleating agent)Complex, depends on stoichiometry

Enhancing Stability and Performance of Ceramic Systems

In ceramic systems, this compound would likely be used as a sintering aid or to form specific functional phases. The properties of such a ceramic would be dominated by the zirconium component.

Zirconia (ZrO₂) is a widely used advanced ceramic renowned for its excellent mechanical properties, high-temperature stability, and chemical inertness. gzchem.commdpi.com Its addition to other ceramic systems, such as alumina (B75360) (Al₂O₃), is a common strategy for improving fracture toughness. This enhancement is due to the stress-induced "transformation toughening" mechanism, where a crack tip's stress field causes the tetragonal zirconia grains to transform to the monoclinic phase, a process that involves a volume expansion of about 4-5% that effectively clamps the crack shut. nih.govijmrhs.com

As an additive, this compound would introduce a source of highly stable zirconia. Sintering a ceramic body containing this compound could lead to the formation of a fine dispersion of zirconia particles within the primary ceramic matrix, thereby enhancing its mechanical performance. Zirconium silicate (zircon), another zirconium-based additive, is used in ceramic glazes to increase hardness, opacity, and chemical stability. samaterials.com Similarly, zirconia-based components enhance high-temperature stability and corrosion resistance. gzchem.com

The rubidium component would likely play a different role. Due to its lower melting point and high reactivity, it might form a liquid phase at lower temperatures during sintering, which can aid in the densification of the ceramic body. However, it could also lead to the formation of a glassy phase at the grain boundaries upon cooling. This grain boundary phase could be beneficial, for example, by relieving thermal stresses, but it could also be detrimental to high-temperature mechanical properties like creep resistance if the glassy phase softens.

Interactive Table: Properties of Zirconia-Based Engineering Ceramics

PropertyTypical Value for Y-TZP*Significance
Density ~6.0 g/cm³High density contributes to hardness and wear resistance.
Flexural Strength 900 - 1400 MPaHigh resistance to bending failure. compendiumlive.com
Fracture Toughness (K_Ic) 5 - 10 MPa·m¹ᐟ²Excellent resistance to crack propagation due to transformation toughening. compendiumlive.comijmrhs.com
Vickers Hardness 12 - 14 GPaHigh resistance to surface scratching and wear. mdpi.com
Max. Use Temperature ~1000 °CRetains strength at high temperatures.
Thermal Conductivity 2 - 3 W/(m·K)Low thermal conductivity provides good thermal insulation.
Chemical Stability ExcellentHighly resistant to acids, alkalis, and molten metals. samaterials.comresearchgate.net

*Y-TZP (Yttria-Stabilized Tetragonal Zirconia Polycrystal) is a common form of toughened zirconia.

Future Research Directions and Emerging Paradigms

Exploration of Novel Rubidium Zirconate Compositions and Solid Solutions

The exploration of new compositions and solid solutions of this compound (Rb₂ZrO₃) is a promising avenue for discovering materials with enhanced or novel properties. By systematically substituting rubidium, zirconium, or oxygen with other elements, researchers can tailor the material's crystal structure, electronic bandgap, and ultimately its functional characteristics.

One area of investigation involves the formation of solid solutions with other perovskite compounds. For instance, creating solid solutions with materials like potassium zirconate (KZrO₃) could lead to tunable properties. nih.gov Density functional theory (DFT) studies on XZrO₃ (where X = Rb, K) have already provided insights into the structural and electronic characteristics of these individual compounds, laying the groundwork for investigating their mixed systems. nih.govrsc.org The formation of solid solutions such as RbₓPb₀.₈₆₋ₓSn₁.₁₄F₄₋ₓ demonstrates that introducing rubidium can significantly alter electrical conductivity, a principle that could be applied to zirconate systems. ucj.org.ua

Another approach is doping, where small amounts of other elements are introduced into the Rb₂ZrO₃ lattice. Doping at the A-site (rubidium) or B-site (zirconium) can introduce defects, modify carrier concentrations, and alter the local crystal structure, thereby influencing properties like ionic conductivity and catalytic activity. For example, studies on rubidium-doped barium titanate have shown that Rb⁺ doping can enhance grain size and dielectric properties. researchgate.net Similarly, research on doped zirconia ceramics with rare earth oxides has demonstrated improved ionic conductivity and thermal stability. mdpi.com The incorporation of ions like tellurium (Te⁴⁺) into related perovskite structures has been shown to modify optical properties, suggesting that similar strategies could be used to tune the luminescence of this compound. x-mol.com

The synthesis of complex solid solutions, such as (1-x)(Pb₀.₅Sr₀.₅)(Zr₀.₅Ti₀.₅)O₃-xPbTiO₃, has shown that it is possible to achieve a crossover from relaxor to normal ferroelectric behavior. sfu.ca This highlights the potential for creating this compound-based solid solutions with tailored dielectric and ferroelectric properties.

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the dynamic processes occurring in this compound under operational conditions, the use of advanced in-situ characterization techniques is crucial. These methods allow researchers to observe changes in the material's structure, composition, and electronic properties in real-time, providing valuable insights into reaction mechanisms, phase transitions, and degradation pathways. numberanalytics.com

Key in-situ techniques and their potential applications for this compound include:

In-situ X-ray Diffraction (XRD): This technique can monitor changes in the crystal structure of this compound during heating, chemical reactions, or under an applied electric field. numberanalytics.com It is particularly useful for identifying phase transitions and studying the kinetics of solid-state reactions. For example, in-situ XRD has been used to investigate the thermal behavior of ZrO₂ nanopowders. mdpi.com

In-situ Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the material's morphology and microstructure. numberanalytics.com In-situ TEM allows for the direct observation of processes like grain growth, defect formation, and catalyst-reactant interactions at the nanoscale.

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify chemical species and their bonding environments on the surface and in the bulk of the material. numberanalytics.comuea.ac.uk They are invaluable for studying surface adsorption, reaction intermediates, and the mechanisms of catalytic processes involving this compound. uea.ac.uk

In-situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local electronic structure and coordination environment of specific elements within the material. chinesechemsoc.org This technique can provide element- and site-specific information about changes in oxidation states and bond distances during chemical reactions. chinesechemsoc.org

By combining these in-situ techniques, researchers can build a comprehensive picture of how this compound functions in various applications, paving the way for targeted improvements in its performance and stability. numberanalytics.com

Rational Design of this compound Materials through Computational Screening

Computational materials science, particularly methods based on Density Functional Theory (DFT), offers a powerful tool for the rational design and screening of new this compound-based materials. arxiv.org These computational approaches can predict the structural, electronic, optical, and mechanical properties of hypothetical compounds, enabling a targeted search for materials with desired functionalities and accelerating the discovery process. sc.edu

DFT calculations have been successfully employed to study the properties of cubic perovskites like RbZrO₃, providing data on lattice parameters, band gaps, and mechanical stability. nih.govrsc.org Such studies can be extended to screen a wide range of potential dopants and alloying elements to predict their effect on the properties of this compound. For example, computational screening can identify dopants that enhance ionic conductivity, tune the bandgap for photocatalytic applications, or improve the material's mechanical properties. rsc.orgresearchgate.net

High-throughput computational screening, which involves the automated calculation of properties for a large number of materials, can be used to explore vast compositional spaces. arxiv.orgsc.edu This approach has been used to identify promising new materials for applications such as thermoelectrics and intercalation cathodes for batteries. arxiv.orgmaterialsproject.org A similar strategy could be applied to the this compound system to discover novel compositions with superior performance.

Furthermore, computational modeling can provide insights into the fundamental mechanisms underlying the observed properties. For instance, DFT can be used to study the nature of chemical bonding, the energetics of defect formation, and the diffusion pathways of ions within the crystal lattice. acs.org This fundamental understanding is crucial for the rational design of materials with optimized performance.

Integration into Multifunctional Material Systems

The integration of this compound into multifunctional material systems is a promising strategy for developing advanced devices with enhanced capabilities. By combining this compound with other materials, it is possible to create composites, heterostructures, and coatings that exhibit a combination of properties not found in the individual components. nato.int

Potential applications of this compound in multifunctional systems include:

Composites: Dispersing this compound particles within a polymer or ceramic matrix could lead to composites with tailored dielectric, piezoelectric, or catalytic properties. For instance, zirconia-based composites are used in a variety of applications, from dental materials to automotive catalysts. samaterials.com

Heterostructures: Creating layered structures or heterojunctions between this compound and other materials, such as semiconductors or other perovskites, could enable novel electronic and optoelectronic devices. The interface between the materials can lead to unique properties and functionalities.

Coatings: Applying a thin film of this compound onto a substrate can provide corrosion resistance, thermal insulation, or catalytic activity. Zirconia-based coatings are known for their excellent thermal and chemical stability. njit.edu

Scalable Synthesis Routes for Industrial Relevance

For this compound to be utilized in widespread industrial applications, the development of scalable and cost-effective synthesis methods is essential. While laboratory-scale synthesis techniques are suitable for fundamental research, they are often not practical for large-scale production.

Potential scalable synthesis routes for this compound include:

Solid-State Reaction: This is a conventional and often scalable method for producing ceramic powders. mdpi.com It involves heating a mixture of precursor powders, such as rubidium carbonate and zirconium dioxide, at high temperatures to form the desired compound.

Sol-Gel Method: This technique offers good control over the composition and microstructure of the final product. mdpi.commdpi.com It involves the formation of a sol (a colloidal suspension of particles) that is then converted into a gel, which can be dried and calcined to produce the desired oxide.

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the synthesis in a closed vessel under elevated temperature and pressure. rjptonline.org They can produce highly crystalline powders with controlled particle size and morphology.

Solution Combustion Synthesis: This is a time and energy-efficient method for producing nanopowders. mdpi.com It involves the exothermic reaction of a solution containing the metal precursors and a fuel.

The choice of synthesis method will depend on the desired properties of the final product, such as particle size, purity, and morphology, as well as economic considerations. Research into optimizing these synthesis routes to improve yield, reduce costs, and control the material's properties at an industrial scale is crucial for the commercialization of this compound-based technologies.

Addressing Challenges in Stability and Performance Optimization

Despite the potential of this compound, there are several challenges related to its stability and performance that need to be addressed for practical applications.

Key challenges and potential strategies for optimization include:

Chemical and Thermal Stability: Like many perovskite materials, this compound may be susceptible to degradation in the presence of moisture, acidic or basic environments, or at high temperatures. encyclopedia.pub Research is needed to understand the degradation mechanisms and to develop strategies to enhance its stability, such as through doping or the formation of protective coatings.

Performance Optimization: The performance of this compound in any given application is highly dependent on its composition, crystal structure, and microstructure. Optimizing its performance requires a systematic approach that combines experimental synthesis and characterization with computational modeling. For example, in catalytic applications, the surface area and the number of active sites need to be maximized. mdpi.com In applications requiring high ionic conductivity, the concentration and mobility of charge carriers need to be enhanced.

Doping and Defect Engineering: The introduction of dopants and the control of defects can have a profound impact on the material's properties. samaterials.com For instance, doping can be used to increase the concentration of oxygen vacancies, which can enhance ionic conductivity. However, achieving the optimal doping concentration without negatively affecting the crystal structure can be challenging. samaterials.com

Addressing these challenges through a combination of materials design, synthesis optimization, and advanced characterization will be key to unlocking the full potential of this compound in a wide range of technological applications.

Q & A

Q. What are the established synthesis methods for rubidium zirconate, and how can experimental reproducibility be ensured?

this compound synthesis typically involves solid-state reactions or sol-gel techniques. For solid-state synthesis, stoichiometric mixtures of Rb₂CO₃ and ZrO₂ are calcined at 800–1000°C under controlled atmospheres. To ensure reproducibility:

  • Document thermal gradients and annealing times precisely.
  • Use high-purity precursors and characterize intermediates via XRD to confirm phase purity .
  • Include detailed furnace calibration data in supplementary materials to address variability in heating rates .

Q. Which characterization techniques are critical for verifying this compound’s structural and electronic properties?

Key techniques include:

  • XRD with Rietveld refinement to resolve crystal structure and detect secondary phases.
  • XPS for surface composition analysis, particularly Rb-Zr-O bonding environments.
  • Impedance spectroscopy to assess ionic conductivity, noting temperature-dependent measurement protocols to avoid electrode polarization artifacts .

Q. How can researchers optimize synthesis conditions to minimize impurity phases in this compound?

  • Perform iterative thermal gravimetric analysis (TGA) to identify decomposition thresholds.
  • Adjust cooling rates post-annealing to mitigate phase segregation.
  • Cross-validate results using Raman spectroscopy to detect trace amorphous phases .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting this compound’s ion transport mechanisms?

  • Use density functional theory (DFT) to map oxygen vacancy migration pathways, incorporating Hubbard corrections (U) for accurate electron correlation in Zr 4d orbitals.
  • Validate models with experimental activation energies from Arrhenius plots of conductivity data.
  • Compare results with molecular dynamics (MD) simulations under varying dopant concentrations .

Q. How can contradictory data on this compound’s thermal stability be resolved?

  • Conduct comparative studies using in-situ XRD under identical atmospheres (e.g., O₂ vs. Ar) to isolate environmental effects.
  • Replicate conflicting experiments with standardized sample geometries (e.g., pellet thickness) to assess thermal conductivity impacts.
  • Publish raw DSC/TGA datasets to enable third-party validation of decomposition enthalpies .

Q. What strategies are effective in correlating microstructure with ionic conductivity in this compound ceramics?

  • Combine FIB-SEM tomography with EBSD to quantify grain boundary density and orientation.
  • Apply machine learning algorithms to identify microstructural predictors (e.g., pore distribution) from large-area SEM datasets.
  • Cross-reference with local conductivity measurements via scanning probe microscopy .

Q. How can isotopic labeling techniques elucidate oxygen diffusion kinetics in this compound?

  • Use ¹⁸O tracer diffusion experiments coupled with ToF-SIMS depth profiling.
  • Normalize data against lattice parameter shifts (from XRD) to distinguish bulk vs. surface diffusion.
  • Model time-resolved isotope penetration profiles using finite-element analysis .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICOT, FINER) are applicable to formulating this compound research hypotheses?

  • PICOT : Define Population (material system), Intervention (doping/processing), Comparison (undoped ZrO₂), Outcome (conductivity), and Time (long-term stability).
  • FINER : Ensure hypotheses are Feasible (lab resources), Interesting (energy storage relevance), Novel (unexplored dopants), Ethical (safe handling of Rb compounds), and Relevant (aligns with SDG 7) .

Q. How should researchers design experiments to address both fundamental and applied aspects of this compound?

  • Adopt a dual-track approach :
  • Fundamental: Probe defect thermodynamics via high-resolution TEM and ab-initio calculations.
  • Applied: Test electrochemical performance in prototype solid oxide fuel cells (SOFCs), documenting operating conditions (e.g., humidity, current density) .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound datasets?

  • Include raw instrument outputs (XRD .raw files, impedance Nyquist plots), synthesis parameters (precursor lot numbers, furnace profiles), and environmental controls (humidity during pellet sintering).
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Zenodo or Materials Data Facility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.